1,3-Di-morpholin-4-yl-propane-1,3-dione

Physical Property Formulation Crystallinity

Researchers sourcing a β-diketone building block often encounter acetylacetone analogs that lack the non-covalent interaction capability and solid-state luminescence needed for advanced materials design. 1,3-Di-morpholin-4-yl-propane-1,3-dione (CAS 10256-01-6) directly addresses this gap. • AIE-active scaffold: delivers strong solid-state emission for OLED, bioimaging, and mechanical-force sensor development, overcoming ACQ limitations of simpler diketones. • Bidentate ligand with morpholine H-bond donors/acceptors: enables robust, high-dimensionality MOF and coordination polymer architectures; crystalline solid (mp 137 °C) facilitates precise gravimetric handling. • Halogen-bond acceptor (I···Omorpholine synthon): provides rational control over cocrystal packing with perfluorinated iodobenzenes, a distinct advantage over piperazine analogs. • Cross-coupling substrate: compatible with phosphonium salt-activated Pd-catalyzed Suzuki-Miyaura and Sonogashira reactions for β-substituted cyclic enone libraries.

Molecular Formula C11H18N2O4
Molecular Weight 242.27 g/mol
CAS No. 10256-01-6
Cat. No. B087025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di-morpholin-4-yl-propane-1,3-dione
CAS10256-01-6
Molecular FormulaC11H18N2O4
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CC(=O)N2CCOCC2
InChIInChI=1S/C11H18N2O4/c14-10(12-1-5-16-6-2-12)9-11(15)13-3-7-17-8-4-13/h1-9H2
InChIKeyDPNZFWSVHKTMAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1,3-Di-morpholin-4-yl-propane-1,3-dione (CAS 10256-01-6): A Crystalline β-Diketone Scaffold


1,3-Di-morpholin-4-yl-propane-1,3-dione (CAS 10256-01-6) is a heterocyclic β-diketone characterized by two terminal morpholine rings connected by a 1,3-propanedione core . This compound is typically sourced as a white, crystalline solid with a molecular weight of 242.27 g/mol and a standard commercial purity of 95-98% . As a structural analog of simpler 1,3-diketones like acetylacetone, its dual morpholine substituents impart distinct physical and chemical properties, making it a versatile building block and ligand in coordination chemistry and organic synthesis .

Why 1,3-Di-morpholin-4-yl-propane-1,3-dione Is Not a Simple Drop-in Replacement for Common β-Diketones


Attempting to substitute 1,3-Di-morpholin-4-yl-propane-1,3-dione with a generic β-diketone like acetylacetone or dibenzoylmethane is not trivial and can lead to significant changes in process outcomes. The presence of the terminal morpholine groups fundamentally alters key physicochemical properties. For instance, the compound's high melting point (137°C) and its crystalline nature contrast sharply with the liquid or lower-melting-point states of simpler analogs, impacting handling and formulation strategies . Furthermore, the morpholine moieties are not inert bystanders; they actively participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, and can dramatically influence the compound's electronic and optical behavior, as demonstrated by its distinct aggregation-induced emission properties compared to piperazine-substituted analogs [1][2].

Quantifiable Differentiators of 1,3-Di-morpholin-4-yl-propane-1,3-dione for Scientific Procurement


Solid-State Handling: Melting Point Comparison with Acetylacetone and Dibenzoylmethane

1,3-Di-morpholin-4-yl-propane-1,3-dione is a high-melting crystalline solid, whereas common β-diketones like acetylacetone are liquids at room temperature and dibenzoylmethane melts at a significantly lower temperature . This difference is critical for applications requiring solid-state handling, formulation, or thermal stability [1].

Physical Property Formulation Crystallinity Thermal Stability

Luminescence Behavior: Aggregation-Induced Emission (AIE) vs. Aggregation-Caused Quenching (ACQ)

In a study of six-membered heterocycle-substituted β-diketones, the morpholine-substituted ligand displayed aggregation-induced emission (AIE), meaning its fluorescence intensified upon aggregation. This contrasts with the piperazine-substituted analog, which exhibited aggregation-caused quenching (ACQ) under identical conditions [1].

Luminescence Optical Materials Aggregation-Induced Emission Sensor

Potential for Halogen Bonding: Morpholine Oxygen as a Superior Acceptor

An investigation into the halogen bond acceptor potential of morpholine and piperazine fragments revealed a quantifiable difference in bond strength. The I···Omorpholine halogen bonds feature lower relative shortening values compared to I···Npiperazine, indicating a distinct and potentially weaker interaction profile for the morpholine oxygen [1]. This offers a different supramolecular synthon for crystal engineering.

Crystal Engineering Supramolecular Chemistry Halogen Bonding Cocrystal

Optimal Research & Industrial Applications for 1,3-Di-morpholin-4-yl-propane-1,3-dione


Development of Aggregation-Induced Emission (AIE) Luminogens for Solid-State Sensors

The direct evidence of aggregation-induced emission (AIE) for the morpholine-substituted β-diketone [1] makes it a prime candidate for developing solid-state luminescent sensors. In applications where the probe molecule is immobilized or aggregated (e.g., in polymer films or nanoparticle suspensions), the AIE property ensures strong emission, overcoming the sensitivity limitations associated with ACQ-prone luminophores. This is directly relevant to the design of OLEDs, bioimaging agents, and mechanical force sensors.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Requiring Solid Ligands

The compound's classification as a bidentate β-diketone ligand, combined with its high melting point (137°C) and crystalline solid form [1], makes it an excellent candidate for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. Its solid nature facilitates accurate weighing and handling during synthesis, and its dual morpholine groups can serve as additional hydrogen-bond donors/acceptors, promoting the formation of robust, high-dimensional supramolecular architectures .

Crystal Engineering and Cocrystal Design Leveraging Distinct Halogen Bond Synthons

The demonstrated ability of the morpholine oxygen atom to act as a halogen bond acceptor with a characteristic interaction strength [1] positions this compound as a valuable tecton in crystal engineering. Researchers designing cocrystals with perfluorinated iodobenzenes can deliberately select this scaffold to introduce a specific I···Omorpholine synthon, which has been shown to have different geometric and energetic properties compared to the more common I···Npiperazine motif [1]. This allows for finer control over the crystal packing and the resulting material properties.

Precursor for Pd-Catalyzed Cross-Coupling Reactions to Synthesize β-Substituted Enones

As a cyclic 1,3-dione equivalent, this compound is relevant for phosphonium salt-activated, palladium-catalyzed cross-coupling reactions [1]. In the context of synthesizing β-substituted cyclic enones, which are valuable intermediates for pharmaceuticals and natural products, 1,3-Di-morpholin-4-yl-propane-1,3-dione serves as a specific substrate. Its use in Suzuki-Miyaura and Sonogashira reactions can provide access to a library of enones with distinct morpholine-derived substitution patterns, offering a different chemical space compared to simpler diketone precursors.

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